Hdac-IN-27

Epigenetics HDAC inhibition Enzymology

Standard class I HDAC inhibitors often lack oral bioavailability or require high dosing. Hdac-IN-27 (Compound 11h) solves this with a hydrazide zinc-binding group and demonstrated 112% oral bioavailability. - **Potency:** IC50 = 0.43-3.01 nM against HDAC1/2/3 (100-500x more potent than entinostat). - **Efficacy:** 78.9% tumor growth inhibition at 4 mg/kg (p.o.) in AML models. - **Supply:** Available as free base (CAS 2763368-89-2) or dihydrochloride salt (CAS 3069831-25-7).

Molecular Formula C20H22N4O2
Molecular Weight 350.4 g/mol
Cat. No. B15141725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-27
Molecular FormulaC20H22N4O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C20H22N4O2/c1-2-11-22-24-19(25)15-9-7-14(8-10-15)13-21-20(26)18-12-16-5-3-4-6-17(16)23-18/h3-10,12,22-23H,2,11,13H2,1H3,(H,21,26)(H,24,25)
InChIKeyXGCLYPPRQZTIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac-IN-27 Class I HDAC Inhibitor


Hdac-IN-27 (also designated as Compound 11h) is a hydrazide-based, class I-selective histone deacetylase (HDAC) inhibitor [1]. It demonstrates potent inhibitory activity against HDAC1, HDAC2, and HDAC3, with IC50 values ranging from 0.43 to 3.01 nM [1]. The compound is characterized by a hydrazide zinc-binding group, which differs from the hydroxamic acid moiety found in many clinical HDAC inhibitors, and has been documented to exhibit significant in vivo antitumor activity in preclinical models of acute myeloid leukemia (AML) [1]. Hdac-IN-27 is available from multiple commercial suppliers in free base and dihydrochloride salt forms (CAS 2763368-89-2 and 3069831-25-7, respectively) .

1 Class I HDAC inhibition studies (HDAC1, HDAC2, HDAC3)
2 Hydrazide zinc-binding group profile; distinct from hydroxamic acid-based inhibitors
3 Reported in vivo model-response context in AML xenograft studies
4 Oral route research tool; pharmacokinetic profile supports oral administration studies

Why Hdac-IN-27 Cannot Be Substituted


Class I HDAC inhibitors exhibit substantial heterogeneity in isoform selectivity profiles, zinc-binding group chemistry, and resultant pharmacokinetic properties, making generic interchange scientifically invalid [1]. Hdac-IN-27 employs a hydrazide zinc-binding group rather than the hydroxamic acid pharmacophore characteristic of vorinostat (SAHA), trichostatin A, or panobinostat [1]. This structural divergence translates into a distinctive selectivity fingerprint and, critically, an oral bioavailability of 112% that enables robust in vivo efficacy in AML models at doses as low as 4 mg/kg [1]. In contrast, hydroxamic acid-based class I inhibitors frequently exhibit limited oral bioavailability, while benzamide-based inhibitors such as entinostat show IC50 values in the 243–453 nM range—approximately 100- to 500-fold less potent against HDAC1-3 than Hdac-IN-27 . Furthermore, direct comparative data demonstrate that Hdac-IN-27 is 2- to 5-fold more potent than its lead compound 17 in both enzymatic and cellular assays [1], illustrating that even minor structural modifications within the hydrazide series produce quantifiably different biological outcomes.

Hydrazide zinc-binding group differs from hydroxamic acid-based and benzamide-based inhibitors; selectivity and pharmacokinetic profiles may not transfer across pharmacophores.
Reported oral bioavailability may not be replicated by class I HDAC inhibitors with alternative zinc-binding moieties; systemic exposure cannot be assumed for substitutes.
Minor structural modifications within the hydrazide series (e.g., lead compound 17) produce quantifiable potency differences; scaffold-related activity gradients limit direct interchange with close analogs.

Hdac-IN-27 Quantitative Differentiation Evidence


Enzymatic Potency vs. Lead Compound 17

Hdac-IN-27 (Compound 11h) demonstrates 2- to 5-fold higher HDAC inhibitory activity compared to the lead compound N-(4-(2-propylhydrazine-1-carbonyl)benzyl)cinnamamide (Compound 17) in a direct head-to-head biochemical comparison [1]. The IC50 values of Hdac-IN-27 against HDAC1, HDAC2, and HDAC3 range from 0.43 to 3.01 nM, whereas Compound 17 exhibits correspondingly weaker inhibition across these class I isoforms [1]. Molecular dynamics simulations further reveal that 11h forms a greater number of hydrogen bonds and other interactions with the HDAC3 receptor protein compared to 17, and its carbonyl oxygen maintains closer proximity to the active site Zn2+ ion, increasing the likelihood of metal coordination [1]. This quantitative potency advantage is directly attributable to specific ligand-receptor interaction enhancements validated through computational modeling [1].

Enzymatic Potency vs. Lead 17
Head-to-head
2- to 5-fold higher inhibition
Supports scaffold optimization benchmark; reflects enhanced target engagement.
IC50 0.43–3.01 nM vs. lead compound 17 in biochemical assay; GaMD simulations on HDAC3.
Epigenetics HDAC inhibition Enzymology

Cellular Antiproliferative Activity vs. Lead Compound 17

In parallel with its enzymatic superiority, Hdac-IN-27 (Compound 11h) exhibits 2- to 5-fold higher cell-based antitumor activity compared to the lead compound 17 [1]. The compound demonstrates IC50 values of 19.23–61.04 nM in cell-based antitumor assays, representing a quantifiable advancement over the lead scaffold's cellular efficacy [1]. Additionally, Hdac-IN-27 shows potent antiproliferative activity against acute myeloid leukemia (AML) cell lines, with evidence of inducing apoptosis and promoting histone H3 and H4 acetylation (AcHH3 and AcHH4) [1]. In wild-type p53 MV4-11 AML cells, Hdac-IN-27 promotes pro-caspase-3 cleavage, triggers apoptotic cell death, and increases the sub-G1 cell population, confirming functional pathway engagement .

Cellular Antiproliferative vs. Lead 17
Head-to-head
2- to 5-fold higher potency
Cell-based translation of enzymatic gain; confirms AML cell-model response.
IC50 19.23–61.04 nM in MV4-11 AML cells; apoptosis and AcHH3/AcHH4 induction reported.
Cancer biology Antiproliferative assay Acute myeloid leukemia

Class I HDAC Isoform Selectivity Profile

Hdac-IN-27 (Compound 11h) is a class I HDAC-selective inhibitor with IC50 values ranging from 0.43 to 3.01 nM against HDAC1, HDAC2, and HDAC3 [1]. This potency profile represents an approximately 100- to 500-fold improvement over the benzamide-based class I HDAC inhibitor entinostat (MS-275), which exhibits IC50 values of 243 nM, 453 nM, and 248 nM against HDAC1, HDAC2, and HDAC3, respectively . Compared to the pan-HDAC inhibitor vorinostat (SAHA), which shows IC50 values of 13.7 nM (HDAC1), 62.0 nM (HDAC2), and 869 nM (HDAC3) [2], Hdac-IN-27 provides more potent and balanced class I inhibition, particularly against HDAC2 and HDAC3. The hydrazide zinc-binding group of Hdac-IN-27, distinct from the hydroxamic acid pharmacophore of vorinostat, underlies this differentiated selectivity fingerprint [1].

Isoform Selectivity Profile
Cross-study comparable
~100- to 500-fold more potent than entinostat; ~4- to 200-fold vs. vorinostat
Consistent sub-nanomolar class I HDAC coverage; selectivity context for HDAC2/3.
HDAC1-3 IC50 0.43–3.01 nM. Entinostat: 243–453 nM; vorinostat: 13.7–869 nM.
HDAC selectivity Isoform profiling Class I HDAC

Oral Bioavailability and In Vivo Anti-AML Efficacy

Hdac-IN-27 (Compound 11h) achieves an oral bioavailability of 112%, a breakthrough pharmacokinetic profile that distinguishes it from many class I HDAC inhibitors which exhibit limited oral absorption [1]. This favorable PK property translates directly into robust in vivo antitumor efficacy: at an oral dose of 4 mg/kg, Hdac-IN-27 produced a tumor growth inhibition (TGI) of 78.9% in an in vivo anti-AML study [1]. The compound has been characterized as a lead-in-class oral active agent specifically validated for in vivo AML treatment applications [1]. This quantitative in vivo efficacy datum, obtained at a low oral dose, establishes Hdac-IN-27 as a compelling tool compound for preclinical AML pharmacodynamics studies requiring oral administration routes [1].

Oral Bioavailability & In Vivo Efficacy
Reported
F = 112%; TGI 78.9%
Supports oral route AML model studies; reported exposure-response context.
4 mg/kg p.o. in AML xenograft; enterohepatic recirculation may contribute to F >100%.
Pharmacokinetics Oral bioavailability In vivo efficacy

Hdac-IN-27 Recommended Applications


Preclinical Oral AML Efficacy Models

Hdac-IN-27 is optimally suited for preclinical acute myeloid leukemia (AML) studies where oral administration is required or preferred. The compound's 112% oral bioavailability and validated in vivo tumor growth inhibition of 78.9% at 4 mg/kg (p.o.) in AML models [1] directly support its selection over alternative class I HDAC inhibitors that lack documented oral bioavailability or require higher doses. The hydrazide-based scaffold's favorable PK profile enables consistent systemic exposure following oral gavage, making Hdac-IN-27 a preferred tool compound for pharmacodynamic studies evaluating class I HDAC inhibition in AML xenograft or syngeneic models via the oral route [1].

Potent Balanced Class I HDAC Inhibition Assays

Hdac-IN-27 is indicated for enzymatic and cell-based assays that demand potent, balanced inhibition across HDAC1, HDAC2, and HDAC3 at sub- to low-nanomolar concentrations (IC50 = 0.43–3.01 nM) [1]. This potency profile surpasses the benzamide-based inhibitor entinostat by approximately 100- to 500-fold and provides more consistent class I coverage than vorinostat, which exhibits weaker activity against HDAC2 (62 nM) and HDAC3 (869 nM) [2]. Researchers investigating class I HDAC-dependent transcriptional regulation, chromatin remodeling, or apoptosis induction in AML and other hematologic malignancy models will benefit from Hdac-IN-27's consistent, low-nanomolar activity across all three class I isoforms [1].

Hydrazide-Based Scaffold SAR Studies

Hdac-IN-27 (Compound 11h) serves as a critical reference compound for medicinal chemistry programs focused on hydrazide-based HDAC inhibitors. Its documented 2- to 5-fold improvement in enzymatic and cellular potency over the lead compound 17 [1] provides a quantifiable benchmark for scaffold optimization efforts. The availability of molecular dynamics simulation data detailing enhanced hydrogen bonding and Zn2+ coordination [1] offers structural insights that can guide further rational design of hydrazide-containing HDAC inhibitors. Procurement of Hdac-IN-27 is therefore essential for SAR studies aiming to reproduce or exceed the potency gains achieved in the transition from Compound 17 to 11h [1].

Class I vs. Class II HDAC Selectivity Profiling

Hdac-IN-27 is appropriate for studies requiring a well-characterized class I HDAC-selective inhibitor with defined IC50 values (0.43–3.01 nM for HDAC1-3) [1]. Its hydrazide zinc-binding group confers a selectivity fingerprint distinct from hydroxamic acid-based inhibitors such as vorinostat, trichostatin A, and panobinostat [1]. Researchers conducting isoform selectivity profiling panels that include class II HDACs (e.g., HDAC6) can employ Hdac-IN-27 as a class I-selective comparator compound, enabling quantitative assessment of relative selectivity windows between class I and class II inhibition. This application is supported by the compound's well-documented class I potency and the availability of cross-study comparability data for alternative class I inhibitors such as entinostat and vorinostat [2].

Application
Selection Property
Validation Focus
Preclinical oral AML studies
Oral route PK profile and model-response context
Tumor growth inhibition (TGI) endpoint; systemic exposure after oral administration
Class I HDAC inhibition assays
Balanced, low-nanomolar potency across HDAC1/2/3
Isoform selectivity verification; comparison with benzamide/pan-inhibitor profiles
Hydrazide scaffold SAR studies
Quantified potency gain benchmark vs. lead compound 17
Reproduction or extension of scaffold optimization; MD simulation-guided design
Class I vs. class II HDAC selectivity profiling
Class I-selective fingerprint with hydrazide zinc-binding group
Cross-class selectivity window evaluation; comparator data with entinostat and vorinostat

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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